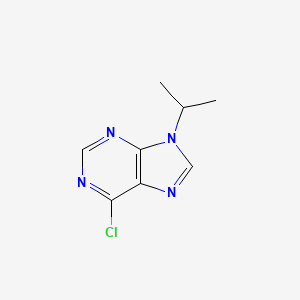

6-Chloro-9-isopropyl-9H-purine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-9-propan-2-ylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIIMNOJHLWYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328863 | |

| Record name | 6-Chloro-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500539-08-2 | |

| Record name | 6-Chloro-9-isopropyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Biological Activities and Pre Clinical Evaluation of 6 Chloro 9 Isopropyl 9h Purine and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 6-Chloro-9-isopropyl-9H-purine have demonstrated significant potential as anticancer and antiproliferative agents. These compounds function as antimetabolites, targeting the precursors of nucleic acid metabolism, which can impede DNA synthesis and induce apoptosis in cancer cells. nih.gov

A range of studies has been conducted to evaluate the cytotoxic effects of this compound derivatives against various cancer cell lines. In one study, newly synthesized 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (B94841) derivatives were assessed for their biotoxic effects. nih.gov Two of these compounds, designated as 5 and 6, showed promising cytotoxic activity against liver cancer cells, with lower IC₅₀ values than the clinically used drugs 5-Fluorouracil and Fludarabine (B1672870). nih.gov

Another investigation into 2,6,9-trisubstituted purine derivatives revealed heterogeneous cytotoxicity that was dependent on both the specific compound and the cancer cell line being tested. semanticscholar.org Similarly, N-(9H-purin-6-yl) benzamide (B126) derivatives have shown cytotoxic activities on cancer cell lines with IC₅₀ values ranging from 3 to 39 µM. researchgate.net

Furthermore, certain 2-chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine derivatives have been utilized as ligands in the preparation of platinum(II) oxalato complexes. nih.gov These complexes exhibited in vitro cytotoxic activity against various human cancer cells that surpassed that of the commercially applied drug cisplatin. nih.gov

The anticancer activity of these purine derivatives often exhibits a degree of cell line specificity. For instance, a series of 9-ethyl-9H-purine derivatives was screened against human cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). nih.gov Structure-activity relationship (SAR) studies from this research indicated that specific chemical groups were responsible for activity against particular cell types; for example, trifluoromethoxy and trifluoromethyl groups conferred significant activity against cervical cancer cells, while an isopropoxy group was influential in inhibiting osteosarcoma and ovarian cancer cell proliferation. nih.gov

In a study of 2,6,9-trisubstituted purines, CACO2 colon cancer cells appeared more resistant to most tested compounds, whereas the HL-60 leukemia cell line was the most sensitive. semanticscholar.org Further specificity was observed with novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines. mdpi.com Two compounds, 7 and 10, which both feature chlorine atoms at the C-2 and C-6 positions of the purine ring, demonstrated high activity against all studied cell lines. mdpi.com The highest activity was recorded against the leukemic cell lines K562 and HL-60. mdpi.com

The table below summarizes the in vitro antiproliferative activities of selected purine derivatives against various cancer cell lines.

| Compound Class/Number | Cell Line | Activity (IC₅₀) | Source |

| 6,8,9-trisubstituted purine (Comp. 5 & 6) | Liver Cancer | Lower than 5-FU & Fludarabine | nih.gov |

| 2,6,9-trisubstituted purine (Comp. 4r) | CACO2 (Colon) | 27 µM | semanticscholar.org |

| 4-methylbenzamide purine (Comp. 7) | K562 (Leukemia) | 2.27 µM | mdpi.com |

| 4-methylbenzamide purine (Comp. 10) | K562 (Leukemia) | 2.53 µM | mdpi.com |

| 4-methylbenzamide purine (Comp. 7) | HL-60 (Leukemia) | 1.42 µM | mdpi.com |

| 4-methylbenzamide purine (Comp. 10) | HL-60 (Leukemia) | 1.52 µM | mdpi.com |

While in vitro data is extensive, the transition to in vivo pre-clinical models provides a more comprehensive understanding of a compound's therapeutic potential. Research on N-(9H-purin-6-yl) benzamide derivatives included in vivo experiments, where two compounds were evaluated and showed weak antitumoral activity. researchgate.net However, it was also noted that the lead compound and its water-soluble prodrug demonstrated a synergistic activity with the nucleoside analogue fludarabine both in vitro and in vivo. researchgate.net

Antiviral Potentials

Beyond anticancer applications, purine analogues have been investigated for their ability to combat viral infections.

Derivatives of 6-chloropurine (B14466) have shown selective antiviral activity. A study on novel 9-norbornyl-6-chloropurine derivatives found that they could selectively inhibit the replication of Coxsackievirus B3, an RNA virus. nih.gov

In another study, a series of 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines were synthesized and tested for activity against rhinovirus type 1B. nih.gov The introduction of a 2-chloro substituent significantly increased antiviral activity compared to unsubstituted analogues. nih.gov One of the most potent compounds, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, had an IC₅₀ value of 0.08 µM against this serotype. nih.gov When tested against 18 other rhinovirus serotypes, the sensitivity varied, with IC₅₀ values for this compound ranging from 0.08 to 14 µM. nih.gov

| Compound Class | Viral Strain | Activity (IC₅₀) | Source |

| 9-norbornyl-6-chloropurines | Coxsackievirus B3 | Selective Inhibition | nih.gov |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus type 1B | 0.08 µM | nih.gov |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Other Rhinovirus serotypes | 0.08 - 14 µM | nih.gov |

Antimicrobial and Antifungal Investigations

The therapeutic utility of purine derivatives also extends to antimicrobial and antifungal activities. A study involving the synthesis of 6-chloro-8-substuted-9[H]-purine derivatives screened these compounds for in vitro antimicrobial activity. tsijournals.com The antibacterial screening was performed against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae). tsijournals.com The same compounds were also evaluated for their antifungal activity against Aspergillus niger and Pencillium chrysogenium. tsijournals.com The bioassay results indicated that the synthesized compounds possessed significant antimicrobial activity. tsijournals.com

| Organism Type | Species | Source |

| Gram-positive Bacteria | Staphylococcus aureus | tsijournals.com |

| Gram-positive Bacteria | Bacillus subtilis | tsijournals.com |

| Gram-negative Bacteria | Proteus vulgaris | tsijournals.com |

| Gram-negative Bacteria | Klebsiella pneumoniae | tsijournals.com |

| Fungi | Aspergillus niger | tsijournals.com |

| Fungi | Pencillium chrysogenium | tsijournals.com |

Activity against Bacterial Strains

Several studies have explored the antibacterial potential of 6-chloropurine derivatives. A series of new sulfonamide derivatives, specifically 9-(substitutedbenzenesulfonyl)-6-chloro-9H-purines, and carbamate (B1207046) derivatives have been synthesized and assessed for their antimicrobial properties. acgpubs.orgresearchgate.net The biological screening of these compounds revealed that several sulfonamide derivatives exhibited promising activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 18.0 to 25.0 µg/mL. acgpubs.orgresearchgate.net

Similarly, N-linked phosphonamidate derivatives of 6-chloropurine have been synthesized and evaluated. researchgate.net Certain compounds within this series, such as those incorporating a 3-chloro-4-fluoroaniline (B193440) substituent or a bis(2-chloroethyl)amine (B1207034) unit, showed significant antibacterial activity, comparable to standard drugs. researchgate.net

| Derivative Class | Bacterial Strains Tested | Reported Activity (MIC) | Source |

|---|---|---|---|

| Sulfonamide Derivatives of 6-chloropurine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 18.0-25.0 µg/mL | acgpubs.orgresearchgate.net |

| Carbamate Derivatives of 6-chloropurine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 18.0-25.0 µg/mL for select compounds | acgpubs.orgresearchgate.net |

| N-Linked Phosphonamidate Derivatives of 6-chloropurine | S. aureus, B. subtilis, P. aeruginosa, E. coli | Promising activity similar to standard drugs for select compounds | researchgate.net |

Activity against Fungal and Yeast Strains

The antifungal properties of 6-chloropurine derivatives have also been investigated. The same series of sulfonamide and carbamate derivatives tested against bacteria were also screened for activity against fungal and yeast strains. acgpubs.orgresearchgate.net Bio-screening data indicated that certain sulfonamide and carbamate derivatives demonstrated notable antimicrobial activity, with MIC values in the range of 18.0-25.0 µg/mL against the tested fungi. acgpubs.orgresearchgate.net N-linked phosphonamidate derivatives of 6-chloropurine were also assessed for their efficacy against fungal pathogens. researchgate.net

| Derivative Class | Fungal/Yeast Strains Tested | Reported Activity (MIC) | Source |

|---|---|---|---|

| Sulfonamide Derivatives of 6-chloropurine | Aspergillus niger, Candida albicans, Aspergillus flavus | 18.0-25.0 µg/mL for select compounds | acgpubs.orgresearchgate.net |

| Carbamate Derivatives of 6-chloropurine | Aspergillus niger, Candida albicans, Aspergillus flavus | 18.0-25.0 µg/mL for select compounds | acgpubs.orgresearchgate.net |

| N-Linked Phosphonamidate Derivatives of 6-chloropurine | A. niger, C. albicans | Moderate to good activity for select compounds | researchgate.net |

Antimalarial Research

Parasites of the genus Plasmodium, which cause malaria, cannot synthesize purine bases on their own and rely on salvaging them from the host. ucsb.edu This dependency makes enzymes in the purine salvage pathway, such as hypoxanthine-guanine-(xanthine) phosphoribosyltransferase (HG(X)PRT), key targets for antimalarial drug development. ucsb.edumalariaworld.org

Acyclic nucleoside phosphonates (ANPs) are metabolically stable analogues of nucleoside 5'-monophosphates that have been designed as inhibitors of 6-oxopurine phosphoribosyltransferases. malariaworld.orgresearchgate.net Research has focused on designing ANPs that can potently and selectively inhibit the Plasmodium falciparum HGXPRT enzyme (PfHGXPRT). malariaworld.orgnih.gov

Key findings in this area include:

Potent Inhibition: Several classes of ANPs, including those with a 6-oxopurine base, have been shown to be good inhibitors of both P. falciparum and P. vivax 6-oxopurine phosphoribosyltransferases. researchgate.net

Structural Design: The design of novel ANPs has been guided by the crystal structures of the target enzymes, leading to the synthesis of compounds with increased affinity. ucsb.eduresearchgate.net This includes C1'-branched acyclic nucleoside phosphonates, some of which are submicromolar inhibitors of PfHGXPRT. nih.gov

In Vitro Activity: Prodrugs of these ANP inhibitors have demonstrated antimalarial activity in erythrocyte cultures. ucsb.edu A phosphonodiamidate prodrug of one C1'-branched ANP showed an IC₅₀ value of 4.3 µM against a drug-sensitive strain of P. falciparum. nih.gov

Novel Chemotypes: 2,6-Disubstituted purine-containing carbonucleoside phosphonate (B1237965) analogues have also been identified as potent inhibitors of the parasite in vitro, with low micromolar IC₅₀ values. nih.gov

Other Reported Biological Actions of Related Purine Analogues

A review of scientific literature indicates that purine analogues modified at the 6-position, a group to which this compound belongs, possess a wide spectrum of biological activities beyond antimicrobial effects. researchgate.net

Purine nucleosides play a significant role in modulating inflammatory processes. tandfonline.comannualreviews.org

Anti-inflammatory: Adenosine (B11128) and its metabolite, inosine, have demonstrated anti-inflammatory effects in animal models, reducing leukocyte migration and the release of pro-inflammatory cytokines. nih.gov This effect is believed to be mediated by the activation of adenosine A2 subtype receptors. nih.gov Collections of synthesized adenosine analogs have been tested for their ability to inhibit endothelial cell activation by inflammatory stimuli, with a number of them exhibiting potent anti-inflammatory activity. tandfonline.com

Anti-allergic and Anti-histaminic: Purine analogues and derivatives substituted at the 6-position have also been reported to possess anti-allergic and anti-histaminic properties. researchgate.net

Purine analogues have been reported to act as myocardium inhibiting agents. researchgate.net The metabolism of purine nucleotides is central to the energy balance and function of the heart. nih.gov Perturbations in ATP supply and demand in the myocardium can lead to changes in the balance of purine nucleotide synthesis and degradation, which can subsequently affect myocardial mechanics. nih.gov While some purine analogues like allopurinol (B61711) have been investigated for potential cardio-protective effects, others are associated with cardiotoxicity, highlighting the profound and complex influence of this class of compounds on cardiac physiology. nih.govnih.gov Endogenous purines like adenosine also play a role in signaling pathways within the myocardium. nih.govnih.gov

Hypoglycemic Agent Research

Research into the hypoglycemic potential of purine derivatives has identified promising candidates for the management of diabetes. While direct studies on the hypoglycemic effects of this compound are not extensively detailed in the available literature, significant research has been conducted on its derivatives, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition. DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing incretin (B1656795) levels, which in turn inhibit glucagon (B607659) release and increase insulin (B600854) secretion.

One notable study focused on an 8-purine derivative, synthesized from a purine backbone, as a novel DPP-4 inhibitor. nih.gov This research demonstrated the compound's potential as an effective anti-diabetic agent in an experimental model of type 2 diabetes mellitus (T2DM).

In vitro studies revealed that the 8-purine derivative is a potent inhibitor of the DPP-4 enzyme. nih.gov The inhibitory activity was found to be dose-dependent. The study compared the efficacy of this novel compound with Vildagliptin, a well-established DPP-4 inhibitor. The half-maximal inhibitory concentration (IC50) values indicated strong inhibitory potential for the purine derivative. nih.gov

Table 1: In Vitro DPP-4 Inhibition

| Compound | IC50 (µM) |

|---|---|

| 8-Purine Derivative (Compound 1) | 4.92 |

This table presents the IC50 values, which represent the concentration of the compound required to inhibit 50% of the DPP-4 enzyme activity in vitro. nih.gov

Pre-clinical evaluation using obese diabetic Zücker rats, an animal model for T2DM, showed that chronic oral administration of the 8-purine derivative led to significant improvements in glycemic control. nih.gov The study monitored key diabetic markers such as glycated hemoglobin (HbA1c) and fasting blood glucose levels.

The results indicated a substantial reduction in both HbA1c and fasting hyperglycemia in the group treated with the purine derivative, comparable to the effects observed with Vildagliptin. nih.gov

Table 2: In Vivo Efficacy in ZDF Rats

| Treatment Group | Reduction in HbA1c (%) | Reduction in Fasting Hyperglycemia (%) |

|---|---|---|

| 8-Purine Derivative (Compound 1) | 14 | 24 |

This table summarizes the percentage reduction in key diabetic markers in obese diabetic Zücker rats following chronic oral treatment. nih.gov

These findings suggest that derivatives of this compound, such as the investigated 8-purine derivative, hold promise as a novel, efficient, and tolerable therapeutic approach for managing obesity-related T2DM by effectively inhibiting the DPP-4 enzyme. nih.gov Further research is necessary to fully determine the pharmacotherapeutic profile and potential toxicity of this class of inhibitors. nih.gov

The incorporation of specific moieties, such as adamantane, has also been suggested as a strategy to enhance the biological properties of purine derivatives, including their potential as hypoglycemic agents. nih.gov

Iv. Molecular Mechanisms of Action and Cellular Targets

Interference with Nucleic Acid Metabolism

As a purine (B94841) analog, 6-Chloro-9-isopropyl-9H-purine is structurally similar to the natural purine bases, adenine (B156593) and guanine (B1146940), which are fundamental components of nucleic acids. This structural mimicry allows it to interfere with the metabolic pathways responsible for the synthesis and function of DNA and RNA. While direct studies on this compound are limited, the mechanisms of other purine analogs provide a framework for its potential actions.

Purine analogs are known to inhibit the de novo synthesis of purine nucleotides, which are the essential building blocks for DNA and RNA. nih.gov By acting as a fraudulent substrate or an allosteric inhibitor of key enzymes in the purine biosynthesis pathway, these analogs can lead to a depletion of the nucleotide pool necessary for nucleic acid replication and transcription. nih.govnih.gov Mercaptopurine, a well-studied purine analog, is converted intracellularly to its ribonucleotide, which then inhibits several enzymes involved in purine metabolism, ultimately leading to a decrease in DNA and RNA synthesis. wikipedia.org It is plausible that this compound could follow a similar metabolic activation pathway to exert its inhibitory effects.

Beyond the inhibition of synthesis, purine analogs can be incorporated into the growing DNA and RNA chains during replication and transcription. wikipedia.org Once incorporated, these unnatural bases can alter the structure and function of the nucleic acid. The presence of a purine analog within the DNA sequence can lead to mispairing with other bases during subsequent rounds of replication, resulting in mutations. In RNA, the incorporation of such analogs can affect its processing, stability, and its function as a template for protein synthesis.

The incorporation of purine analogs into DNA can lead to the induction of DNA damage. nih.govresearchgate.net The cellular machinery may recognize the analog as a lesion, triggering DNA repair pathways. researchgate.net This process can lead to the formation of single or double-strand breaks in the DNA. researchgate.net For instance, the purine analog fludarabine (B1672870) is known to be incorporated into DNA, leading to chain termination and the induction of apoptosis. wikipedia.org While specific interactions of this compound with plasmid DNA have not been extensively documented, its nature as a purine analog suggests a potential to cause DNA damage through incorporation and subsequent recognition by cellular repair mechanisms. nih.govresearchgate.net

Enzyme Inhibition

A primary and well-documented mechanism of action for many substituted purines, including those structurally related to this compound, is the inhibition of key cellular enzymes, particularly those involved in cell cycle regulation and nucleotide metabolism.

Substituted purines are recognized as potent inhibitors of Cyclin-Dependent Kinases (CDKs). researchgate.net CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. By binding to the ATP-binding pocket of CDKs, these purine analogs act as competitive inhibitors, preventing the phosphorylation of key substrates required for the cell to advance through its different phases.

Roscovitine (B1683857), a well-known CDK inhibitor, is a 2,6,9-trisubstituted purine that demonstrates the typical mechanism of action for this class of compounds. wikipedia.org It effectively blocks the activity of several CDKs, leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints. This inhibition of cell cycle progression is a key factor in the anti-proliferative effects of these compounds. The structural similarities between roscovitine and this compound suggest that the latter may also function as a CDK inhibitor, thereby modulating cell cycle regulation.

| CDK Inhibitor Class | General Mechanism | Effect on Cell Cycle |

|---|---|---|

| Substituted Purines (e.g., Roscovitine) | Competitive inhibition of ATP binding to CDKs | Arrest at G1/S and G2/M checkpoints |

As mentioned previously, purine analogs can interfere with the de novo synthesis of purines. This is achieved through the inhibition of critical enzymes in this pathway. For example, azathioprine, which is metabolized to mercaptopurine, inhibits multiple enzymes in the purine synthesis pathway. wikipedia.org By mimicking the natural purine substrates, this compound could potentially inhibit enzymes such as amidophosphoribosyltransferase, the rate-limiting enzyme in de novo purine synthesis, or other enzymes further down the pathway like inosinate dehydrogenase. researchgate.net This inhibition would lead to a reduction in the intracellular pool of purine nucleotides, thereby impacting DNA and RNA synthesis.

| Purine Analog Example | Target Enzyme(s) in Purine Metabolism | Metabolic Consequence |

|---|---|---|

| Mercaptopurine | Amidophosphoribosyltransferase, Inosinate dehydrogenase, etc. | Inhibition of de novo purine synthesis |

Potential for Serine Kinase Interaction

While direct studies on the interaction between this compound and specific serine kinases are not extensively documented, the broader class of purine derivatives has been identified as capable of interacting with these enzymes. Purine analogues can function as antimetabolites, interfering with cellular processes by targeting essential enzymes, including kinases. rsc.org Kinase inhibitors are an attractive avenue for developing new therapeutic agents, particularly in oncology. rsc.org

Phosphodiesterase and Sulfotransferase Inhibition

Currently, there is a lack of specific research data detailing the inhibitory activity of this compound against phosphodiesterases (PDEs) and sulfotransferases. Although purine-containing structures are found in some PDE inhibitors, direct evidence linking this specific compound to PDE or sulfotransferase inhibition is not available in the reviewed literature. researchgate.netcancer.govnih.govuniprot.org

Induction of Programmed Cell Death (Apoptosis)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. Purine analogues have been shown to induce apoptosis in cancer cells. rsc.orgrsc.orgnih.gov For instance, studies on libraries of 6,8,9-poly-substituted purines demonstrated that certain derivatives could trigger apoptosis in human leukemic lymphocytes. rsc.orgrsc.orgnih.gov Analysis of the cell cycle and the cleavage of initiator caspases confirmed that these active purine analogues mediate cell death through the apoptotic pathway. rsc.orgnih.gov

Relationship with Death-Associated Protein Kinase 1 (DAPK1) Inhibition

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a significant role in apoptosis, acting as a tumor suppressor. nih.govresearchgate.netnih.govmdpi.com Deregulation of DAPK1 expression or activity is implicated in the pathogenesis of cancer and neurodegenerative diseases. nih.govmdpi.com

Research into substituted purine analogues has revealed a potential mechanism for their pro-apoptotic effects through the inhibition of DAPK1. rsc.orgnih.gov In a study involving a library of 6,8,9-poly-substituted purines, kinase assays were performed to identify the molecular target responsible for the observed apoptosis. Of the 96 kinases tested, only DAPK1 was significantly inhibited by the active compounds. rsc.orgnih.gov Specifically, the derivative 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine showed the most potent antiproliferative activity and the lowest IC50 value against recombinant DAPK1, suggesting that the inhibition of this kinase could be responsible for inducing apoptosis. rsc.orgnih.gov This highlights the potential for purine-based scaffolds to target DAPK1.

| Compound | Cell Line | Effect | Associated Kinase Target |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (acute T cell leukemia) | Induces apoptosis, antiproliferative activity | DAPK1 (IC50 = 2.5 μM) |

Receptor Ligand Interactions

The purine scaffold is a fundamental component of ligands for various receptors, most notably adenosine (B11128) receptors.

Adenosine Receptor Ligand Potential

Purine derivatives are widely explored as ligands for A3 adenosine receptors, which are targets for conditions like cancer and inflammatory disorders. nih.gov The structure of the purine ring and its substituents are key determinants of binding affinity and selectivity. nih.gov For example, modifications at the N6 and 2-positions of the purine ring significantly influence interaction with adenosine receptor subtypes. nih.gov While direct binding data for this compound is limited, the general structure-activity relationships of purine derivatives suggest a potential for interaction with adenosine receptors. nih.govnih.gov

Riboswitch Binding for Antimicrobial Activity

Riboswitches are structured RNA domains in bacterial mRNAs that can regulate gene expression by binding directly to specific ligands. nih.gov Guanine-binding riboswitches, in particular, are potential targets for novel antibacterial compounds because they control essential metabolic pathways in some pathogens. nih.gov

The purine scaffold of this compound is relevant to this mechanism. Studies on the interaction of purine analogs with riboswitches have shown that modifications at the 6-position of the purine ring are tolerated and can influence binding affinity. Specifically, a 6-chloro substitution has been observed to affect the affinity of purine analogs for the guanine riboswitch. nih.gov This suggests that the 6-chloro group on the purine ring is a critical feature for potential interaction with bacterial riboswitches, although one study noted that a particular antimicrobial purine analog likely inhibits cell growth through a mechanism not involving riboswitch binding. nih.govnih.gov

| Purine Analog Feature | Interaction with Guanine Riboswitch | Significance |

| 6-position halogen (e.g., Chloro) | Affects ligand affinity. nih.gov | May allow the compound to target purine riboswitches. |

Modulation of Intracellular Signal Transduction Processes

The purine scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases, due to its structural resemblance to the endogenous ligand adenosine triphosphate (ATP). While direct and detailed research on the specific modulatory effects of this compound on intracellular signal transduction pathways is not extensively documented in publicly available literature, the activities of structurally analogous purine derivatives provide a strong basis for predicting its likely mechanisms of action.

Substituted purines are frequently investigated as inhibitors of protein kinases, which are crucial enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins. These processes include cell cycle progression, proliferation, differentiation, and apoptosis. The chlorine atom at the 6-position and the isopropyl group at the 9-position of the purine ring are critical for defining the compound's steric and electronic properties, which in turn determine its binding affinity and selectivity for the ATP-binding pocket of various kinases.

Research on analogous 2,6,9-trisubstituted purines has demonstrated significant inhibitory activity against several families of protein kinases. For instance, various derivatives have been shown to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and is a common strategy in the development of anti-cancer therapeutics.

Furthermore, other substituted purine analogs have been identified as potent inhibitors of tyrosine kinases, such as those involved in growth factor receptor signaling pathways (e.g., PDGFR, FLT3) and non-receptor tyrosine kinases (e.g., Src, Abl). The modulation of these pathways can impact cell proliferation, survival, and migration. For example, studies on certain 6-anilinopurines have indicated an effect on the MAPK and STAT signaling pathways.

Given the prevalence of kinase inhibitory activity within this chemical class, it is highly probable that this compound also functions as a modulator of one or more protein kinase-mediated signaling cascades. However, without specific experimental data from biochemical or cellular screening assays for this particular compound, its precise cellular targets and the signal transduction pathways it modulates remain to be definitively elucidated.

Table of Potentially Modulated Kinases by Structurally Related Purine Derivatives

| Kinase Family | Specific Kinase Examples | Associated Signaling Pathway | Potential Cellular Outcome of Inhibition |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2 | Cell Cycle Control | G1/S Phase Arrest |

| Tyrosine Kinases (Receptor) | PDGFRα, FLT3-ITD | Growth Factor Signaling (e.g., PI3K-Akt, MAPK) | Inhibition of Proliferation and Survival |

| Tyrosine Kinases (Non-Receptor) | Src, Abl | Integrin and Growth Factor Signaling | Reduced Cell Motility and Proliferation |

| MAP Kinases | ERK | MAPK/ERK Pathway | Modulation of Gene Expression and Cell Proliferation |

| STAT Family | STAT3, STAT5 | JAK-STAT Pathway | Altered Cytokine Signaling and Cell Survival |

V. Structure Activity Relationships Sar and Rational Design

Impact of Substituents on Biological Efficacy and Selectivity

The biological profile of 6-chloro-9-isopropyl-9H-purine analogs is highly dependent on the nature and position of various substituents on the purine (B94841) ring system. Medicinal chemists leverage these relationships to fine-tune potency, selectivity, and pharmacokinetic properties.

The N9-position of the purine ring is a critical point for introducing substituents that can interact with specific pockets within the ATP-binding site of protein kinases. The isopropyl group at this position is a common feature in many potent kinase inhibitors.

Hydrophobic Interactions: The isopropyl group is a small, lipophilic moiety that effectively occupies hydrophobic regions within the ATP-binding pocket of many kinases. This interaction helps to anchor the inhibitor, contributing to its binding affinity.

Kinase Inhibitor Design: In the development of cyclin-dependent kinase (CDK) inhibitors, the N9-isopropyl group has proven to be particularly effective. For instance, the highly studied CDK inhibitor Roscovitine (B1683857) features a 9-isopropylpurine core. nih.gov This substitution pattern is crucial for its activity, demonstrating the importance of the isopropyl group in orienting the molecule correctly within the kinase's active site. nih.goved.ac.uk

Improving Binding Affinity: While the isopropyl group is effective, it can sometimes be interchanged with other lipophilic groups, such as a tert-butyl group, to potentially improve binding affinity by increasing van der Waals contacts within a well-defined hydrophobic domain.

The chlorine atom at the C6-position is a pivotal feature of the scaffold, influencing both its biological activity and its utility as a synthetic intermediate.

Synthetic Handle: The C6-chloro group makes the purine ring susceptible to nucleophilic aromatic substitution. This reactivity is extensively exploited to create large libraries of 6-substituted purine derivatives. nih.gov By reacting 6-chloropurine (B14466) with various amines, alcohols, or thiols, a diverse range of functionalities can be introduced at this position, allowing for comprehensive exploration of the SAR. medchemexpress.comguidechem.comgoogle.com

Direct Biological Role: Beyond its synthetic utility, the C6-chloro group can directly contribute to the biological activity of the molecule. In some contexts, it can form halogen bonds or other favorable interactions within a target's binding site. However, it is more commonly viewed as an essential intermediate for generating compounds with greater potency. google.com For example, substitution of the chloro group with different amino acid amides has been explored to create nucleosides with antiproliferative activity. nih.gov

Modulation of Activity: The rate of hydrolysis of C6-substituted purines, which can affect their mechanism of action and resistance profile, is influenced by the nature of the substituent replacing the chlorine. Studies have shown that the stability and activity of the resulting compound vary significantly with the substituent at C6, with groups like benzylamino being resistant to certain metabolic enzymes. nih.gov

To further enhance potency and selectivity, additional substitutions are often made at other positions of the this compound scaffold, most notably at the C2 and C8 positions.

C2-Position Modifications: Introducing substituents at the C2 position can lead to significant gains in activity and selectivity. In the case of Roscovitine and related CDK inhibitors, a substituted amino group at C2 is essential for high-affinity binding. nih.govnih.gov The specific side chain at C2 can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for ATP-competitive inhibitors.

C8-Position Modifications: While less common for kinase inhibitors, modifications at the C8 position have also been explored. Direct C-H cyanation of the purine ring can introduce a cyano group at the C8 position, which can then be further manipulated to create a variety of functional groups, expanding the chemical diversity of the scaffold. nih.gov

C6-Substituent Diversity: As mentioned, the C6-chloro group is an excellent leaving group for introducing a vast array of substituents. The choice of substituent—ranging from simple alkylamines to complex arylpiperazines or benzylamines—dramatically impacts the resulting compound's target profile and potency. nih.govnih.gov For instance, 6-anilinopurines have been shown to be potent inhibitors of tyrosine kinases like FLT3-ITD and PDGFRα, which are relevant targets in certain leukemias. nih.gov

| Position | Substituent Type | Effect on Activity | Example Target Class |

|---|---|---|---|

| N9 | Isopropyl | Provides essential hydrophobic interactions for anchoring in the ATP pocket. | Cyclin-Dependent Kinases (CDKs) nih.gov |

| C6 | Chloro | Acts as a key synthetic handle for nucleophilic substitution to generate diverse libraries. medchemexpress.comguidechem.com | General Purine Intermediate |

| C6 | Substituted Anilino Groups | Confers potent inhibitory activity against specific tyrosine kinases. | FLT3-ITD, PDGFRα nih.gov |

| C2 | Substituted Amino Groups | Forms critical hydrogen bonds with the kinase hinge region, essential for high potency. | Cyclin-Dependent Kinases (CDKs) nih.gov |

| C8 | Cyano Group | Serves as a versatile chemical handle for further functionalization. nih.gov | General Purine Intermediate |

"Privileged Scaffold" Concept in Purine Design

The purine ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This concept, first introduced by Evans et al. in 1988, describes molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. mdpi.comufrj.br

Purines fit this description perfectly due to their fundamental role in biology. They are integral components of DNA, RNA, and essential cofactors like ATP, meaning a vast number of proteins have evolved to bind them. nih.govfrontiersin.org This inherent recognition by a multitude of proteins, particularly enzymes like kinases, makes the purine scaffold an excellent starting point for designing inhibitors. nih.gov By strategically modifying the purine core, medicinal chemists can guide its binding preference toward a specific target of interest, effectively hijacking the natural binding capabilities of the scaffold for therapeutic purposes. researchgate.net

Design Strategies to Enhance Effectiveness

Several rational design strategies are employed to enhance the effectiveness of inhibitors derived from the this compound scaffold.

Structure-Based Design: With the availability of crystal structures for many target proteins, inhibitors can be designed to achieve optimal complementarity with the binding site. For example, in the design of Hsp90 inhibitors, the purine scaffold was modified with various heterocyclic rings to explore π–π stacking interactions and optimize binding within a specific hydrophobic pocket of the enzyme. mdpi.comnih.gov

Bioisosteric Replacement: This strategy involves replacing one part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving potency or pharmacokinetic properties. In the development of CDK inhibitors inspired by Roscovitine, various heterocyclic cores have been used as bioisosteres for the purine ring to explore new chemical space and potentially improve biological properties. nih.gov

Fragment-Based and Hybrid Approaches: The purine core can be combined with other pharmacophores to create hybrid molecules with novel or enhanced activities. This approach expands the therapeutic landscape by merging the favorable properties of the purine scaffold with those of other known active fragments. nih.gov

Stereochemical Considerations and Enantiomer Activity

While the this compound scaffold itself is achiral, the addition of substituents, particularly at the C2 or C6 positions, can introduce chiral centers. The stereochemistry of these centers often has a profound impact on biological activity.

A preeminent example is Roscovitine, which is the (R)-enantiomer of 2-((1-ethyl-2-hydroxyethyl)amino)-6-benzylamino-9-isopropylpurine. ed.ac.uk The biological activity resides almost exclusively in the (R)-isomer. Studies have shown that the (R)-enantiomer is approximately two to three times more potent as a CDK inhibitor than its (S)-enantiomer. lookchem.comsigmaaldrich.com X-ray crystallography of Roscovitine bound to CDK2 confirmed the absolute configuration and revealed that the specific spatial arrangement of the (R)-substituent is critical for making the precise interactions within the ATP-binding site that lead to potent inhibition. sigmaaldrich.com This highlights the importance of controlling stereochemistry during synthesis to ensure the desired therapeutic effect.

Vi. Advanced Structural and Computational Studies

X-ray Crystallography and Molecular Conformation Analysis

X-ray crystallography provides definitive insights into the molecular geometry of crystalline solids. While a specific crystal structure for 6-Chloro-9-isopropyl-9H-purine is not detailed in the available literature, extensive studies on its close derivatives, which share the core 9-isopropyl-9H-purine scaffold, offer valuable information regarding its likely conformational properties.

Dihedral angles, also known as torsion angles, describe the rotation around a chemical bond and are fundamental to defining the three-dimensional shape of a molecule. saskoer.caproteinstructures.com Analysis of various 9-isopropyl-purine derivatives reveals key conformational features. For instance, in the crystal structure of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, the purine (B94841) ring system is observed to be essentially planar. researchgate.net

The orientation of substituents relative to the purine ring is detailed by specific torsion angles. Studies on related substituted 9-isopropyl-purine compounds provide expected values for these parameters, which are crucial for understanding the molecule's spatial arrangement.

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| N-Benzyl-9-isopropyl-9H-purin-6-amine (Conformer 1) | N1—C1—N5—C9 | 2.85 (19) |

| C1—N5—C9—C10 | -110.7 (14) | |

| N5—C9—C10—C11 | 33.8 (18) | |

| C5—N4—C6—C7 | 31.3 (18) | |

| N-Benzyl-9-isopropyl-9H-purin-6-amine (Conformer 2) | N1—C1—N5—C9 | 0.44 (19) |

| C1—N5—C9—C10 | -96.7 (15) | |

| N5—C9—C10—C11 | 35.5 (17) | |

| C5—N4—C6—C7 | 35.9 (18) |

The purine molecule consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring. nih.govwikipedia.org In crystallographic studies of purine derivatives, these rings are typically found to be nearly coplanar. For example, in the structure of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, the entire purine unit is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0063 (11) Å from the least-squares plane defined by its nine atoms. researchgate.net Similarly, another analysis of a substituted 9-(oxolan-2-yl)-9H-purine derivative showed an almost planar purine skeleton with an r.m.s. deviation of 0.009 Å. researchgate.net This high degree of planarity is a characteristic feature of the aromatic purine ring system. nih.gov

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent intermolecular forces. These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to the stability and physical properties of the crystal. rsc.org

Aromatic rings, like the purine system, can engage in π-π stacking interactions, which are important for the stabilization of crystal structures. nih.govresearchgate.net These interactions are observed in derivatives of 9-isopropyl-purine. For instance, in the crystal packing of N-benzyl-9-isopropyl-9H-purin-6-amine, π-π stacking interactions contribute to the stability, with an interplanar distance of 3.2583 (13) Å between adjacent purine planes. The nature of substituents on the purine ring can influence the strength and geometry of these stacking interactions. nih.govrsc.org

Quantum Chemical Analysis

Quantum chemical analysis employs computational methods to investigate the electronic structure and properties of molecules. For purine derivatives, Density Functional Theory (DFT) is a commonly used approach due to its balance of accuracy and computational efficiency.

The optimization of a molecule's geometry is a fundamental computational step that seeks to find the lowest energy arrangement of its atoms. This is typically achieved using methods like DFT with a specific basis set, such as B3LYP/6-311+G(d,p), which provides a good description of molecular systems.

In a study on the closely related compound, 2,6-Dichloro-9-isopropyl-9H-purine, researchers performed ground-state geometry optimization using this DFT method. scivisionpub.com The resulting optimized structural parameters, such as bond lengths and angles, were then compared with experimental data obtained from X-ray crystallography. scivisionpub.com Such comparisons typically show a high degree of correlation, validating the computational model. For instance, the maximum difference found in bond distances between the calculated and experimental structures in that study was minimal, at approximately 0.019 Å. scivisionpub.com This level of accuracy allows for reliable predictions of the three-dimensional structure of similar molecules like this compound.

Table 1: Representative Comparison of Bond Parameters for a Related Purine Derivative (Note: Data is illustrative, based on studies of similar compounds)

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|

| Bond Length (Å) | Varies | Varies |

| Bond Angle (°) | Varies | Varies |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can deconstruct the crystal packing into specific types of contacts and their relative contributions.

For the analogue 2,6-Dichloro-9-isopropyl-9H-purine, Hirshfeld analysis was used to explore the interactions governing its crystal structure. scivisionpub.com The analysis revealed the presence and significance of several types of non-covalent bonds:

π-π stacking interactions: These occur between the aromatic purine rings of adjacent molecules.

C-H···Cl hydrogen bonds: Interactions involving hydrogen atoms and the chlorine substituents.

C-H···N hydrogen bonds: Hydrogen bonds formed between C-H groups and nitrogen atoms in the purine ring. scivisionpub.com

The study identified the most stable interaction pair in the crystal packing, which was dominated by a combination of π-π stacking and C-H···N/Cl hydrogen bonds, with a calculated interaction energy of -11.337 kcal/mol. scivisionpub.com This analysis highlights the crucial role that even weak intermolecular forces play in determining the solid-state structure of chloropurine derivatives.

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the electrostatic potential surrounding a molecule. They are invaluable for predicting molecular reactivity and interaction sites. mdpi.com The MESP is calculated using quantum chemical methods, and the resulting surface is color-coded to indicate charge distribution:

Red/Yellow/Orange Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue/Green Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack and can act as hydrogen bond donors.

The topology of the MESP, including the location and values of its minima (electron-rich spots like lone pairs) and maxima (electron-deficient spots), provides a robust framework for understanding molecular recognition patterns and reactivity. mdpi.com For a molecule like this compound, MESP analysis would identify the nitrogen atoms of the purine ring as regions of negative potential, while the hydrogen atoms on the isopropyl group and the purine ring would exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

While specific docking studies for this compound were not found, research on the similar compound 6-Chloro-9-(2-hydroxypropyl)purine provides a relevant example of the methodology. harvard.edu In that study, the compound was docked into the active site of Herpes simplex virus type 1 thymidine kinase (HSV-1 TK), an important therapeutic target. harvard.edu

The docking procedure, often performed with software like AutoDock, utilizes algorithms such as the Lamarckian genetic algorithm to explore various binding poses of the ligand within the receptor's active site. harvard.edu The results are then scored based on the calculated binding energy, with lower energies indicating more favorable interactions. The findings from such studies can reveal multiple potential binding modes and identify key amino acid residues in the active site that interact with the ligand. harvard.edu For 6-chloropurine (B14466) derivatives, these interactions often involve hydrogen bonding and hydrophobic contacts with the purine ring and its substituents.

Vii. Translational Research and Future Perspectives

Development as Candidate Therapeutic Agents

Purine (B94841) analogues, a class of compounds that mimic the structure of natural purines, have historically been a cornerstone in the development of treatments for various diseases, particularly cancer. taylorandfrancis.comeurekaselect.com These molecules can interfere with the synthesis of DNA and RNA or inhibit enzymes crucial for cellular processes. taylorandfrancis.com The compound 6-Chloropurine (B14466), a close relative of 6-Chloro-9-isopropyl-9H-purine, serves as a versatile chemical intermediate for synthesizing a wide range of biologically active molecules.

Research has specifically focused on 2,6,9-trisubstituted purines, a category that includes derivatives of this compound, as potential anticancer drugs. nih.gov A significant mechanism of action for these compounds is the inhibition of Cyclin-Dependent Kinases (CDKs), enzymes that play a pivotal role in regulating the cell division cycle. nih.gov By modifying the this compound scaffold, researchers have developed libraries of related compounds. For instance, 6,8,9 poly-substituted purines have been synthesized and demonstrated pro-apoptotic activity, meaning they can induce programmed cell death in cancer cells, particularly in leukemia cell lines. rsc.orged.ac.uk These findings underscore the role of the this compound structure as a foundational scaffold for developing targeted therapeutic agents.

Addressing Challenges in Preclinical to Clinical Translation for Purine Analogues

The transition from promising preclinical data to successful clinical application is a significant hurdle in drug development, often referred to as the "valley of death". d-nb.info Many potential drugs fail during this phase due to a lack of efficacy or unforeseen safety issues in humans that were not predicted by animal studies. d-nb.info Key challenges include the poor translatability of animal models to human physiology, insufficient validation of disease biomarkers, and the inherent biological complexity of human diseases. proventainternational.comcrownbio.com For purine analogues, these challenges are compounded by factors specific to their mechanism of action.

| Challenge | Description | Impact on Development |

|---|---|---|

| Heterogeneity in Patient Response | Significant variability in how individual patients metabolize and respond to the drug, affecting both efficacy and toxicity. nih.govnih.gov | Complicates the determination of effective and safe dosing regimens; may lead to unpredictable outcomes in clinical trials. |

| Off-Target Effects | Purine analogues often interact with multiple intracellular targets beyond the intended one, leading to a broad range of biological effects. nih.gov | Can cause unexpected side effects and toxicities that were not observed in preclinical models. d-nb.info |

| Model Predictability | Preclinical models, particularly animal models, may not accurately replicate human metabolism and disease pathophysiology. proventainternational.comcrownbio.com | Leads to a high attrition rate, where compounds effective in the lab fail to show efficacy in human trials. d-nb.info |

| Development of Resistance | Cancer cells can develop mechanisms to evade the effects of purine analogues over time. | Limits the long-term effectiveness of the therapy and necessitates the development of new agents or combination strategies. |

A significant obstacle in the clinical development of purine analogues is the wide variation in patient responses. nih.gov This heterogeneity can be attributed to genetic differences in drug metabolism, variations in tumor biology, and other patient-specific factors. nih.gov For example, studies with purine analogues have shown considerable differences in patient susceptibility to drug toxicity. nih.gov This variability makes it challenging to establish a therapeutic window that is effective for a broad patient population while minimizing adverse effects. The effectiveness of a drug in a clinical trial can be masked if it is highly effective for only a small subset of patients within a larger, heterogeneous group. nih.gov

Purine analogues exert their effects by acting as antimetabolites, which means they interfere with the normal metabolic processes within a cell. nih.gov They can be incorporated into DNA and RNA or inhibit various enzymes involved in nucleic acid synthesis. taylorandfrancis.comnih.gov This broad mechanism of action, while effective at killing rapidly dividing cancer cells, can also impact healthy cells and lead to off-target effects. d-nb.info A lack of selectivity for cancer cells over normal cells is a primary cause of the toxicities associated with many traditional chemotherapies.

Consequently, a major focus of modern drug discovery is to design compounds with high selectivity for their intended molecular target. Research into bioisosteres of purines, such as pyrazolo[4,3-d]pyrimidines, aims to develop highly selective inhibitors of specific targets like CDKs, thereby reducing the potential for off-target toxicities. nih.gov Improving selectivity is a critical step in translating the potent anti-proliferative activity of purine analogues into safer and more effective clinical treatments.

Novel Therapeutic Targets and Strategies

To improve efficacy and overcome the limitations of older drugs, research is actively exploring novel therapeutic targets and strategies for purine-based compounds. The versatility of the purine scaffold allows for the design of inhibitors that target specific proteins driving cancer progression.

One of the most promising areas is the continued development of CDK inhibitors. nih.gov Given the central role of CDKs in the cell cycle, their inhibition is a powerful strategy to halt cancer cell proliferation. nih.gov Another approach involves creating dual-target inhibitors. For example, purine-based compounds that can simultaneously inhibit both topoisomerase II (an enzyme essential for DNA replication) and CDKs are being investigated as potent anticancer agents. aacrjournals.org Similarly, purine derivatives have been designed to act as dual inhibitors of EGFR and BRAFV600E, two key proteins in signaling pathways that promote tumor growth. mdpi.com Other research has identified 6,8,9-poly-substituted purines as inhibitors of Death-associated protein kinase 1 (DAPK-1), an enzyme involved in apoptosis. rsc.org

A more recent and innovative strategy involves targeting the purinosome, which is a multi-enzyme complex responsible for the de novo synthesis of purines. nih.gov Because cancer cells have a high demand for purines to sustain their rapid proliferation, disrupting the purinosome presents a novel therapeutic window. nih.gov

| Therapeutic Target | Function | Relevance to Cancer Therapy | Reference |

|---|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Regulate the progression of the cell cycle. | Inhibition halts the proliferation of cancer cells. | nih.govnih.gov |

| Topoisomerase II | Essential for managing DNA tangles during replication. | Inhibition leads to DNA damage and cell death in proliferating cells. | aacrjournals.org |

| Purinosome | Multi-enzyme complex for de novo purine synthesis. | Disruption starves cancer cells of the necessary building blocks for DNA and RNA. | nih.gov |

| EGFR / BRAFV600E | Key protein kinases in cell growth signaling pathways. | Dual inhibition can overcome resistance mechanisms seen with single-target agents. | mdpi.com |

| DAPK-1 | A protein kinase involved in regulating apoptosis (programmed cell death). | Inhibition can modulate cell death pathways in cancer cells. | rsc.org |

Potential in Combination Therapies

To enhance therapeutic efficacy and combat drug resistance, purine analogues are often evaluated in combination with other anticancer agents. This strategy is based on the principle of attacking cancer cells through multiple, often complementary, mechanisms.

Clinically established purine nucleoside analogues, such as fludarabine (B1672870) and cladribine (B1669150) (2-CdA), are frequently used in combination regimens. nih.gov For instance, they are combined with cytarabine (B982) for the treatment of acute myeloid leukemia (AML), with studies showing that such combinations can lead to improved remission rates and survival. nih.gov Another well-established combination strategy involves the use of allopurinol (B61711) with purine analogues like 6-mercaptopurine. nih.gov Allopurinol inhibits the enzyme xanthine (B1682287) oxidase, which is responsible for breaking down 6-mercaptopurine, thereby increasing the therapeutic concentration and efficacy of the anticancer drug. nih.gov The development of novel purine derivatives like those based on the this compound scaffold opens up new possibilities for combination therapies targeting distinct cellular pathways to achieve synergistic antitumor effects. mdpi.com

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 6-chloro-9-isopropyl-9H-purine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 6-chloropurine with isopropyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions in aprotic solvents like toluene or acetonitrile. Purification often involves column chromatography (EtOAc/hexane gradients) to isolate the product . Optimization includes adjusting stoichiometry (1.2–1.5 eq of alkylating agent), temperature (80–110°C), and catalyst choice (e.g., Pd(Ph₃)₄ for cross-coupling derivatives) .

Q. How can structural confirmation of this compound and its derivatives be reliably achieved?

- Methodology : X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for unambiguous structural determination. For non-crystalline samples, advanced NMR techniques (¹H/¹³C, DEPT, HSQC) are critical, with emphasis on distinguishing N7 vs. N9 regioisomers via NOESY correlations or heteronuclear coupling . Mass spectrometry (HRMS-ESI) further validates molecular formulas .

Q. What are the key solubility and stability considerations for handling this compound in biological assays?

- Methodology : The compound is lipophilic (logP ~2.5–3.0) and requires DMSO or ethanol for solubilization in vitro. Stability studies (HPLC monitoring) under physiological pH (7.4) and temperature (37°C) reveal degradation via dehalogenation or isopropyl group hydrolysis. Use inert atmospheres (N₂/Ar) and light-protected storage to mitigate oxidation .

Advanced Research Questions

Q. How does this compound serve as a precursor in coordination chemistry, particularly for platinum(II) complexes?

- Methodology : The N7 position of the purine ring acts as a monodentate ligand for Pt(II), forming complexes like trans-dichloridobis{2-chloro-6-[(substituted-benzyl)amino]-9-isopropyl-9H-purine}Pt(II). Synthesis involves refluxing PtCl₂ with the ligand in DMF, followed by crystallization. XANES/EXAFS and DFT calculations validate electronic and geometric structures . Bioactivity assays (e.g., cytotoxicity in cancer cell lines) link structural variations (e.g., substituents on benzyl groups) to efficacy .

Q. What strategies enable the integration of this compound into photochromic or chronophotopharmacological systems?

- Methodology : Functionalization with azobenzene or diarylethene moieties (via Suzuki-Miyaura coupling) introduces photoswitchable properties. For example, coupling with o-chlorophenylhydrazine yields (E)-6-((2-chlorophenyl)diazenyl)-9-isopropyl-9H-purine, which undergoes reversible cis-trans isomerism under UV/Vis light. In vitro assays (e.g., kinase inhibition) paired with irradiation protocols (365 nm/450 nm cycles) demonstrate spatiotemporal control .

Q. How can computational methods (e.g., molecular docking) predict the interaction of derivatives with enzymatic targets?

- Methodology : Docking simulations (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., kinases, methyltransferases) identify key binding motifs. For 6-chloro-9-isopropyl derivatives, the purine scaffold mimics ATP’s adenine, with halogen bonding (Cl···O/N) and hydrophobic interactions (isopropyl group) enhancing affinity. MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories .

Q. What analytical challenges arise in resolving crystallographic data discrepancies for polymorphic forms?

- Methodology : Polymorph characterization requires synchrotron XRD to detect subtle differences in unit cell parameters. For example, SHELXD may fail to resolve twinned crystals; instead, twin-law refinement (e.g., using PLATON) or PXRD with Rietveld analysis is employed. Thermal studies (DSC/TGA) correlate lattice stability with intermolecular interactions (e.g., π-stacking, H-bonding) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of alkylation at N7 vs. N9 positions?

- Resolution : Regioselectivity depends on solvent polarity and base strength. Polar aprotic solvents (DMF, DMSO) favor N9 alkylation due to better stabilization of transition states, while nonpolar solvents (toluene) may lead to N7 products. NMR titration with shift reagents (e.g., Eu(fod)₃) or isotopic labeling (¹⁵N) clarifies site specificity .

Q. Why do thermodynamic stability data (ΔfH°solid) from different sources vary, and how can this be reconciled?

- Resolution : Discrepancies arise from measurement techniques (combustion calorimetry vs. DSC) and sample purity. Cross-validation using NIST-referenced data (ΔfH°solid = 120–135 kJ/mol) and Gaussian-4 calculations for gas-phase enthalpies reduces uncertainty. Consensus values should be derived from ≥3 independent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。